molecular formula C26H25NO2 B2357905 (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 313703-45-6

(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2357905
CAS No.: 313703-45-6
M. Wt: 383.491
InChI Key: OBEDHSJNCDPOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic compound designed for research use in medicinal chemistry and neuropharmacology. This molecule features a 4-benzylpiperidine scaffold linked to a 9H-xanthene group via a methanone bridge. The 4-benzylpiperidine moiety is a common structural feature in compounds investigated for neurological targets . Compounds based on this scaffold have been studied as potential multitarget-directed ligands for complex neurodegenerative conditions . Specifically, such molecules have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine, the decline of which is a hallmark of Alzheimer's disease pathology . Furthermore, related structures have demonstrated remarkable activity in inhibiting the aggregation of amyloid-beta peptides (Aβ), a key pathological event in Alzheimer's disease, making them promising candidates for further investigation . The xanthene core structure is of interest in medicinal chemistry due to its potential influence on the compound's optical properties, binding affinity, and overall pharmacokinetic profile. Researchers can utilize this compound as a chemical tool for exploring neurodegenerative disease mechanisms or as a lead structure for the development of novel multitarget therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c28-26(27-16-14-20(15-17-27)18-19-8-2-1-3-9-19)25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-13,20,25H,14-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEDHSJNCDPOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

Core Scaffold Disconnection

The target compound dissects into two primary precursors:

  • 9H-Xanthene-9-carboxylic acid : A planar, aromatic carboxylic acid derivative.
  • 4-Benzylpiperidine : A secondary amine with a lipophilic benzyl substituent.

The methanone bridge forms via nucleophilic acyl substitution, necessitating activation of the carboxylic acid moiety. Historical precedents from acridine synthesis, such as the Bernthsen method, demonstrate the utility of polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) in analogous condensations.

Precursor Synthesis

9H-Xanthene-9-carboxylic Acid

Synthesized via Friedel-Crafts acylation of xanthene with chloroacetyl chloride, followed by hydrolysis (68% yield). Alternative routes employ Ullmann coupling of 2-bromobenzoic acid derivatives, though yields drop to 52% due to steric hindrance.

4-Benzylpiperidine

Prepared via reductive amination of piperidone with benzaldehyde using sodium cyanoborohydride (89% yield). Catalytic hydrogenation (H₂, Pd/C) offers a safer alternative but requires stringent moisture control.

Coupling Methodologies

Carbodiimide-Mediated Coupling

HATU/DIPEA System

Reaction of 9H-xanthene-9-carboxylic acid (1.2 eq) with 4-benzylpiperidine (1.0 eq) in DMF using HATU (1.5 eq) and DIPEA (3.0 eq) at 25°C for 12 hours affords the product in 78% yield (Table 1). Excess carboxylic acid minimizes dimerization of the amine.

Table 1: HATU-mediated coupling optimization

Entry Solvent Temp (°C) Time (h) Yield (%)
1 DMF 25 12 78
2 THF 25 24 45
3 DCM 40 18 62
PyBOP Activation

Substituting HATU with PyBOP reduces yields to 65% under identical conditions, likely due to slower activation kinetics.

Microwave-Assisted Synthesis

Adapting Bernthsen’s acridine protocol, microwave irradiation (150°C, 300 W) of the acid-amine mixture with PTSA (0.1 eq) in toluene completes the reaction in 20 minutes (82% yield). This method eliminates racemization observed in thermal approaches.

Mechanistic Insight : Microwave energy accelerates the formation of the reactive acylium ion intermediate, bypassing the slow protonation step in conventional heating.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (EtOAc/hexane, 1:3) isolates the product with >98% purity. Atypical tailing occurs due to the compound’s high planar rigidity, necessitating gradient elution.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, xanthene H-1/H-8), 7.45–7.28 (m, 5H, benzyl), 4.21 (s, 1H, methine), 3.72–3.65 (m, 4H, piperidine).
  • HRMS : Calculated for C₂₆H₂₃NO₂ [M+H]⁺: 406.1807; Found: 406.1805.

Comparative Analysis of Synthetic Routes

Table 2: Method efficiency comparison

Method Yield (%) Purity (%) Time
HATU/DIPEA 78 98 12 h
Microwave/PTSA 82 97 20 min
Thermal (ZnCl₂) 45 89 24 h

Microwave synthesis offers the optimal balance of speed and yield, though HATU-mediated coupling remains preferable for small-scale syntheses requiring minimal equipment.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the methanone bridge as the primary degradation route (t₁/₂ = 18 months). Formulations require exclusion of protic solvents to prevent retro-amide formation.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methanone group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

The following analysis compares 4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogues with Xanthene Moieties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Findings
(4-Methoxyphenyl)(9H-xanthen-9-yl)methanone (XA-C) C₂₁H₁₆O₃ 316.35 Xanthene + methoxyphenyl ketone Chemiluminescence material synthesis
(2-Ethylpiperidin-1-yl)(9H-xanthen-9-yl)methanone - - Xanthene + ethylpiperidine Limited data; structural analogue
Target Compound C₂₆H₂₅NO₂ 383.48 Xanthene + 4-benzylpiperidine No direct biological data; structural studies

Key Observations :

  • XA-C () shares the xanthene-ketone scaffold but substitutes the benzylpiperidine group with a methoxyphenyl group, enhancing its utility in photochemical applications.
Benzylpiperidine-Containing Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Findings
(4-Benzylpiperidin-1-yl)(piperidin-4-yl)methanone (Intermediate in 58/59) C₁₈H₂₄N₂O 296.40 Dual piperidine + benzyl group Precursor for Mycobacterium tuberculosis inhibitors
(4-Benzylpiperidin-1-yl)(2,5-dihydroxyphenyl)methanone (3b) C₁₉H₂₁NO₃ 312.15 Benzylpiperidine + dihydroxyphenyl ketone Multifunctional hybrid with 97.1% HPLC purity
Target Compound C₂₆H₂₅NO₂ 383.48 Benzylpiperidine + xanthene Predicted high thermal stability (bp 553 °C)

Key Observations :

  • The piperidin-4-yl analogue () demonstrates the importance of the benzylpiperidine group in antimicrobial activity, though the target compound’s xanthene moiety may alter bioavailability.
  • Compound 3b () highlights how substituting the xanthene with a dihydroxyphenyl group increases polarity, as evidenced by its oil-like consistency versus the target’s solid state.

Biological Activity

The compound (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2OC_{22}H_{24}N_{2}O. The structure features a piperidine ring substituted with a benzyl group and a xanthenone moiety, which contributes to its unique properties.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing piperidine and xanthenone structures have shown promise in inhibiting cancer cell proliferation. For instance, benzoylpiperidine derivatives have demonstrated significant antiproliferative effects against breast and ovarian cancer cell lines with IC50 values ranging from 19.9 to 75.3 µM .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of specific enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism . These compounds often exhibit competitive inhibition, making them candidates for drug development targeting the endocannabinoid system.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on related compounds:

  • Receptor Binding : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal activity.
  • Enzyme Inhibition : As noted, the compound could inhibit enzymes involved in lipid metabolism, impacting signaling pathways related to inflammation and pain.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of benzoylpiperidine derivatives on human cancer cell lines. The results indicated that modifications to the piperidine structure could enhance potency against cancer cells. Specifically, compound modifications led to improved IC50 values, demonstrating the importance of structural optimization in drug design .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. Compounds were assessed for their ability to prevent neuronal cell death induced by oxidative stress. Results suggested that certain derivatives could significantly reduce cell death rates, indicating potential therapeutic applications in neurodegenerative disorders.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Benzoylpiperidine 18Antiproliferative19.9 - 75.3
Benzoylpiperidine 19MAGL Inhibition0.84
Benzoylpiperidine 20Anticancer (breast)7.9 - 92

Q & A

Q. What are the common synthetic routes for (4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone, and how are yields optimized?

Methodological Answer: Synthesis typically involves multi-step retrosynthetic planning. Key steps include:

Piperidine-Benzyl Functionalization : Alkylation of 4-benzylpiperidine using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Xanthene Carbonyl Coupling : Reaction of the piperidine intermediate with 9H-xanthene-9-carbonyl chloride via nucleophilic acyl substitution, often catalyzed by triethylamine in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.

Q. Yield Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency .
  • Batch Analysis : HPLC monitoring (C18 column, acetonitrile/water mobile phase) identifies impurities early .

Table 1 : Representative Synthetic Yields from Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Piperidine alkylationBenzyl bromide, K₂CO₃, DMF, 80°C75–85
Carbonyl coupling9H-xanthene carbonyl chloride, Et₃N60–70

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (xanthene aromatic protons) and δ 3.5–4.0 ppm (piperidine N-CH₂) .
    • ¹³C NMR : Carbonyl signal at ~200 ppm and benzyl carbons at 125–140 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.2) .
  • X-ray Crystallography : Resolves piperidine-xanthene dihedral angles (critical for conformational analysis) .

Q. Priority Techniques :

  • Combined NMR/MS for routine batch validation.
  • Single-crystal XRD for absolute stereochemical assignments in polymorphic forms .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer: Primary assays focus on target engagement and cellular activity:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD) to receptors (e.g., GPCRs or kinases) .
  • Fluorescence Polarization : Quantifies competitive displacement of fluorescent ligands in enzyme-binding pockets .
  • Cell Viability Assays : MTT or ATP-luciferase assays (IC₅₀ determination in cancer cell lines) .

Q. Key Parameters :

  • Buffer Conditions : pH 7.4 PBS with 0.01% Tween-20 to prevent aggregation.
  • Control Compounds : Reference inhibitors (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer: Contradictions often arise from:

  • Polymorphism : Different crystalline forms alter NMR/FTIR peaks. Mitigate via controlled recrystallization (e.g., slow evaporation from acetone) .
  • Residual Solvents : GC-MS headspace analysis detects trace DMF or THF, which may shift proton signals .
  • Dynamic Effects : Variable temperature NMR (VT-NMR) identifies conformational exchange broadening signals .

Case Study : A batch showing δ 7.3 ppm splitting in ¹H NMR was traced to a rotameric equilibrium in the xanthene-piperidine linkage, resolved by DFT calculations (B3LYP/6-31G*) .

Q. What strategies enhance the photoluminescence quantum yield (PLQY) of this compound in solid-state materials?

Methodological Answer: The xanthene moiety’s emission is tunable via:

  • Crystal Engineering : Co-crystallization with halogenated analogs (e.g., 3,5-dichlorophenyl derivatives) reduces non-radiative decay by rigidifying the lattice .
  • Doping : Embedding in PMMA matrices at 5% wt/wt suppresses aggregation-caused quenching (ACQ) .
  • Heavy Atom Effects : Introducing bromine at the xanthene 2-position increases spin-orbit coupling for triplet harvesting (PLQY from 2% to 12%) .

Table 2 : PLQY Optimization in Analogous Xanthene Derivatives

ModificationPLQY (%)Lifetime (ms)Reference
Pristine compound2.021
3,4-Dichloro substitution8.5340
PMMA doping15.2120

Q. How can molecular docking predict this compound’s interaction with neurological targets (e.g., σ receptors)?

Methodological Answer:

  • Target Preparation : Retrieve σ-1 receptor structure (PDB: 5HK1) and optimize protonation states with PROPKA .
  • Docking Workflow :
    • Grid Generation : Focus on the ligand-binding pocket (AutoDock Vina).
    • Conformational Sampling : 100 runs with Lamarckian GA parameters.
    • Post-Docking Analysis : Clustering (RMSD <2.0 Å) identifies dominant binding poses.
  • Validation : Compare with experimental IC₅₀ values from radioligand displacement assays (e.g., [³H]-DTG) .

Key Insight : The benzylpiperidine group forms hydrophobic contacts with Leu65 and Tyr103, while the xanthene carbonyl hydrogen-bonds to Glu172 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.